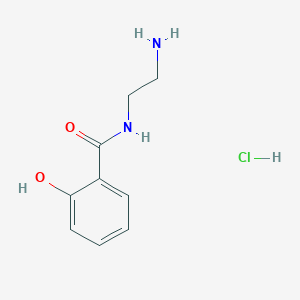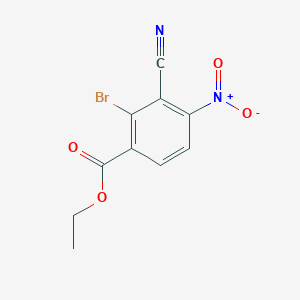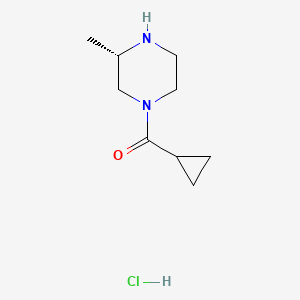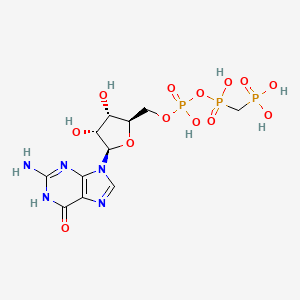![molecular formula C11H9N3O B1450826 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 25468-50-2](/img/structure/B1450826.png)
2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one
Descripción general
Descripción
“2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one” is a chemical compound with the linear formula C11H9N3O . It has a molecular weight of 199.214 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one” is represented by the linear formula C11H9N3O . The exact mass of the molecule is 199.07500 .
Physical And Chemical Properties Analysis
“2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one” is a solid substance . It has a molecular weight of 199.21 and a density of 1.41g/cm3 . The melting point is between 288-290°C .
Aplicaciones Científicas De Investigación
1. Antitumor Activity
- Application Summary: This compound has been used in the design and synthesis of novel 5-cyano-2,4,6-substituted pyrimidine derivatives containing an acrylamide group. These derivatives were evaluated for their antitumor activity against four human cancer cell lines (MGC-803, PC-3, A549, and H1975) using the MTT assay .
- Methods of Application: The compound was used in the synthesis of a series of novel derivatives. The antitumor activity of these derivatives was then evaluated using the MTT assay .
- Results: Among the derivatives, compound 20y exhibited the most potent cytotoxicity against PC-3 cells (IC 50 = 2.75 ± 0.08 μM). Compound 20y significantly inhibited the colony formation, migration, and invasion of PC-3 cells. Furthermore, compound 20y induced S-phase cell cycle arrest and apoptosis in PC-3 cells .
2. Herbicidal Activity
- Application Summary: The compound has been synthesized and tested for its herbicidal activity .
- Methods of Application: The compound was synthesized and its structure was analyzed using X-ray crystallography. Its herbicidal activity was then evaluated .
- Results: The preliminary biological test shows that the compound has moderate herbicidal activity .
3. Inhibitory Activity Against CDK2/Cyclin A2
- Application Summary: The compound has been used in the synthesis of derivatives that have shown inhibitory activity against CDK2/cyclin A2 .
- Methods of Application: The compound was used in the synthesis of derivatives. The inhibitory activity of these derivatives against CDK2/cyclin A2 was then evaluated .
- Results: Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to sorafenib (0.184 ± 0.01 μM) .
4. Synthesis of Imidazoquinazolinones
- Application Summary: This compound has been used in the synthesis of 1,4-diarylimidazo[1,5-a]quinazolin-5(4H)-ones via an iodine promoted tandem oxidative condensation of benzylamines and 2-methylquinazolin-4(3H)-ones .
- Methods of Application: The synthesis was achieved under metal-free conditions in a greener way using molecular oxygen as a terminal oxidant .
- Results: This tandem transformation provides an efficient approach to construct various functionalized imidazo[1,5-a]quinazolin-5(4H)-ones in a straightforward manner via a sequential amination–oxidation–annulation–aromatisation .
5. Synthesis of Tetrahydrobenzoimidazoquinazolinones
- Application Summary: The compound has been used in the synthesis of tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones under solvent-free conditions .
6. CDK2 Inhibitors
- Application Summary: This compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors .
- Methods of Application: The compound was used in the synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .
- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Safety And Hazards
Safety data indicates that “2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one” may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Propiedades
IUPAC Name |
2-methyl-4H-pyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10-12-11(15)8-4-2-3-5-9(8)14(10)13-7/h2-6H,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGCWJZOFBNOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)NC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363235 | |
| Record name | 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
CAS RN |
25468-50-2 | |
| Record name | 2-Methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25468-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4H,5H-pyrazolo[1,5-a]quinazolin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1450750.png)





![5-(4-Tert-butylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B1450766.png)